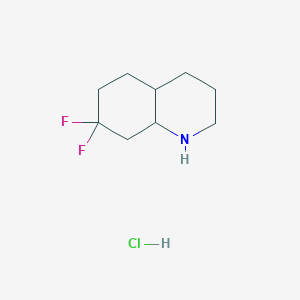
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine, but with two nitrogen atoms in the ring. The presence of fluorine atoms in the quinoline structure can significantly alter its chemical and physical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride typically involves cyclization reactions, cycloaddition reactions, and direct fluorination methods. Cyclization reactions often use precursors such as dihydroquinolines, which undergo intramolecular cyclization in the presence of a suitable catalyst. Cycloaddition reactions may involve the use of fluorinated alkenes or alkynes, which react with nitrogen-containing compounds to form the quinoline core
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale cyclization and cycloaddition reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the handling of fluorinating agents and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and material science.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives, which have applications in pharmaceuticals and agrochemicals.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Quinone derivatives, which can be further modified for various applications.
Reduction: : Amine derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Substitution: : Functionalized quinoline derivatives, which can be used in material science, pharmaceuticals, and other industries.
科学研究应用
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activity, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: : Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism by which 7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The fluorine atoms in the quinoline structure can enhance the compound's binding affinity and selectivity towards these targets, resulting in improved therapeutic efficacy.
相似化合物的比较
7,7-Difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride: is unique due to its fluorinated quinoline structure, which imparts distinct chemical and physical properties compared to non-fluorinated quinolines. Similar compounds include:
Quinoline: : The parent compound without fluorine atoms.
2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8- [4- (2-propinyloxy)phenyl]-4-bora-3a,4a-diaza-s-indacene: : A fluorinated derivative used in click labeling and bioimaging.
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7:
These compounds share similarities in their heterocyclic structures but differ in their functional groups and applications. The presence of fluorine atoms in This compound enhances its chemical stability and reactivity, making it a valuable compound in various fields.
属性
IUPAC Name |
7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-7-2-1-5-12-8(7)6-9;/h7-8,12H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLGKCGWLWTKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2NC1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)

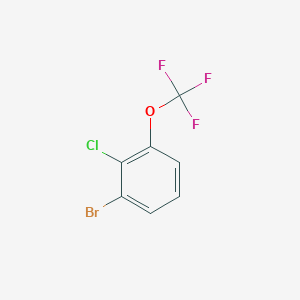
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2795084.png)
![N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2795086.png)
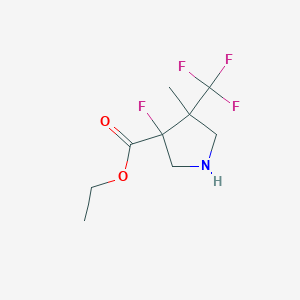
![6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2795089.png)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)
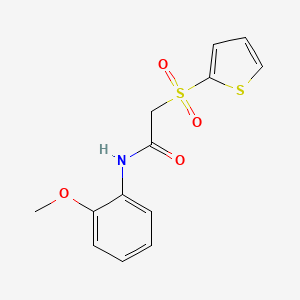
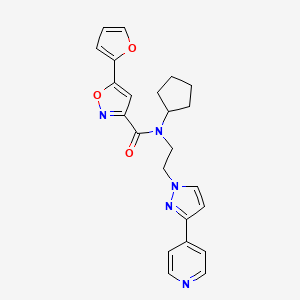
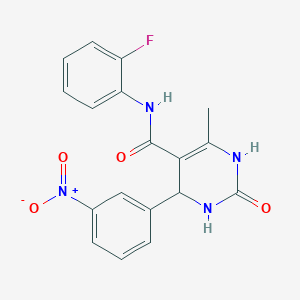
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2795099.png)
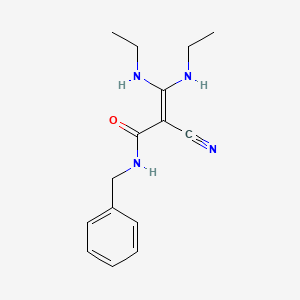
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2795103.png)
